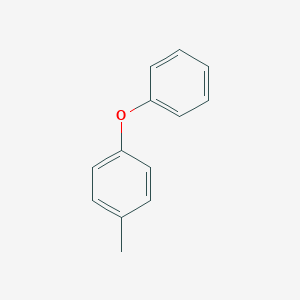

1-Methyl-4-phenoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTNIXFHCIOCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061891 | |

| Record name | Benzene, 1-methyl-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-12-3 | |

| Record name | 1-Methyl-4-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenoxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methyl-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB3VA23S6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Phenyl p-Tolyl Ether: A Technical Guide for Advanced Practitioners

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to phenyl p-tolyl ether, a significant structural motif in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of protocols. It delves into the mechanistic underpinnings of each synthetic choice, offering a robust, scientifically validated framework for the synthesis of this and other diaryl ethers. We will critically examine the classical Ullmann condensation and the modern Buchwald-Hartwig cross-coupling reaction, providing detailed experimental protocols, comparative data, and visual representations of the reaction mechanisms and workflows.

Introduction: The Significance of the Diaryl Ether Linkage

The diaryl ether linkage is a cornerstone in the architecture of a vast array of biologically active molecules and advanced materials. Its presence is critical to the function of numerous pharmaceuticals, including antibiotics and anti-cancer agents, as well as agrochemicals.[1][2] The synthesis of unsymmetrical diaryl ethers, such as phenyl p-tolyl ether, presents a unique set of challenges that necessitate a nuanced understanding of modern synthetic methodologies. This guide will focus on the most prevalent and effective strategies for constructing the C-O bond between a phenyl and a p-tolyl group.

The Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a foundational method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[3][4][5] Historically, this reaction required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[3][4] However, modern advancements have introduced milder conditions through the use of soluble copper catalysts and various ligands.[4][6]

Mechanistic Insights

The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes a reaction with the aryl halide. The reaction can be summarized in the following key steps:

-

Formation of the Copper(I) Phenoxide: In the presence of a base, the phenol is deprotonated to form a phenoxide, which then reacts with a Cu(I) salt to generate the active copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex.

-

Reductive Elimination: The final step is the reductive elimination of the diaryl ether product, regenerating a Cu(I) species that can re-enter the catalytic cycle.

The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7] The solvent also plays a crucial role, with polar, high-boiling solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) being traditionally used.[4] However, recent methods have demonstrated success in non-polar solvents like toluene and xylene.[8]

Visualizing the Ullmann Condensation

Caption: Catalytic cycle of the Ullmann condensation for phenyl p-tolyl ether synthesis.

Experimental Protocol: Ullmann Synthesis of Phenyl p-Tolyl Ether

This protocol is adapted from modern, milder Ullmann-type procedures.[6][9]

Materials:

-

Iodobenzene (1.0 mmol, 1.0 equiv)

-

p-Cresol (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

N,N-dimethylglycine (0.2 mmol, 20 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous acetonitrile (5 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add iodobenzene, p-cresol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

-

Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous acetonitrile via syringe.

-

Place the sealed tube in a preheated oil bath at 80-110°C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Summary: Ullmann Condensation

| Parameter | Conditions | Rationale |

| Aryl Halide | Iodobenzene | Aryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings. |

| Phenol | p-Cresol | The nucleophile in the reaction. |

| Catalyst | CuI (5-10 mol%) | A common and effective copper(I) source. |

| Ligand | N,N-dimethylglycine (10-20 mol%) | Inexpensive and effective at accelerating the reaction and allowing for milder conditions.[7] |

| Base | Cs₂CO₃ or K₃PO₄ (2.0 equiv) | Strong, non-nucleophilic bases that effectively deprotonate the phenol. |

| Solvent | Acetonitrile, Toluene, or DMF | Choice of solvent can influence reaction rate and temperature. |

| Temperature | 80-140°C | Significantly milder than traditional Ullmann conditions. |

| Yield | Good to Excellent | Dependent on specific conditions and substrates. |

The Buchwald-Hartwig Cross-Coupling: A Palladium-Catalyzed Revolution

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation for the synthesis of diaryl ethers.[10][11] This palladium-catalyzed reaction generally offers milder conditions, broader substrate scope, and higher functional group tolerance compared to its copper-catalyzed counterpart.[7]

Mechanistic Insights

The Buchwald-Hartwig C-O coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are as follows:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.

-

Ligand Exchange/Coordination: The phenoxide, generated in situ by a base, coordinates to the Pd(II) center.

-

Reductive Elimination: The diaryl ether is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition and the reductive elimination steps.[12] The base is also a critical component, with common choices including sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

Visualizing the Buchwald-Hartwig Reaction

Caption: Simplified catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Experimental Protocol: Buchwald-Hartwig Synthesis of Phenyl p-Tolyl Ether

This protocol is a general representation of a Buchwald-Hartwig C-O coupling reaction.[13][14]

Materials:

-

Bromobenzene (1.0 mmol, 1.0 equiv)

-

p-Cresol (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube containing a magnetic stir bar.

-

Seal the tube, remove it from the glovebox (if applicable), and add anhydrous toluene.

-

Add p-cresol followed by bromobenzene via syringe.

-

Ensure the system is under a positive pressure of inert gas.

-

Place the sealed tube in a preheated oil bath at 80-110°C.

-

Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Cross-Coupling

| Parameter | Conditions | Rationale |

| Aryl Halide | Bromobenzene or Chlorobenzene | More cost-effective and readily available than aryl iodides. |

| Phenol | p-Cresol | The coupling partner. |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common palladium precursors. |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Essential for promoting the catalytic cycle and accommodating a wide range of substrates. |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.2-2.0 equiv) | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are necessary. |

| Temperature | Room Temperature to 110°C | Generally milder than Ullmann conditions. |

| Yield | Good to Excellent | Often provides higher yields and better functional group tolerance than the Ullmann reaction. |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another pathway for the formation of diaryl ethers.[1] This method typically involves the reaction of an electron-deficient aryl halide with a phenoxide. The aromatic ring undergoing substitution must be activated by at least one strong electron-withdrawing group (e.g., nitro, cyano) positioned ortho or para to the leaving group.[1]

For the synthesis of phenyl p-tolyl ether, where neither aromatic ring is activated by a strong electron-withdrawing group, the SNAr pathway is generally not a viable option under standard conditions. The electron-rich nature of both the phenyl and p-tolyl rings disfavors nucleophilic attack. Therefore, for this specific target molecule, the Ullmann condensation and Buchwald-Hartwig cross-coupling are the preferred synthetic routes.

Conclusion

The synthesis of phenyl p-tolyl ether can be effectively achieved through two primary methodologies: the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. While the Ullmann reaction represents a classic and often cost-effective approach, the Buchwald-Hartwig reaction provides a more modern, versatile, and often milder alternative with a broader substrate scope. The choice between these methods will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. A thorough understanding of the mechanistic principles behind each reaction is crucial for optimizing reaction conditions and achieving high yields of the desired diaryl ether.

References

- Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution - Benchchem. (n.d.).

- Recent Progress in Diaryl Ether Synthesis. (2006). Synthesis, 2006(15), 2465-2489.

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Title of Book. Publisher.

- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters. ACS Publications.

- Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. (n.d.). Journal of the Chemical Society, Chemical Communications. RSC Publishing.

- Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. (n.d.). Journal of the Chemical Society, Chemical Communications. RSC Publishing.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.

- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). NIH.

- Buchwald–Hartwig amination. (n.d.). In Wikipedia.

- Ullmann condensation. (n.d.). In Wikipedia.

- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (n.d.). Organic Letters.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. NIH.

- Method of producing 4-biphenyl p-tolyl ether. (n.d.). Google Patents.

- Ullmann Condensation. (n.d.). SynArchive.

- Ullmann Diaryl Ether Synthesis: Technical Support Center. (n.d.). Benchchem.

- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1076–1083.

- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (n.d.). SciELO México.

- PHENYL t-BUTYL ETHER. (n.d.). Organic Syntheses Procedure.

- (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. (n.d.). ResearchGate.

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.

- Aryl ether synthesis via low-cost Ullmann coupling systems. (n.d.). University of Michigan.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.

- Choose the best synthesis of phenyl n- propyl ether. (2020, April 19). YouTube.

- Phenol ether. (n.d.). In Wikipedia.

- A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences.

- AKD Buchwaldhartwig. (n.d.). Scribd.

- Process for the preparation of phenyl ethers. (n.d.). Google Patents.

- THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. (n.d.). UBC Library Open Collections.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Physical properties of 1-Methyl-4-phenoxybenzene

An In-depth Technical Guide to the Physical Properties of 1-Methyl-4-phenoxybenzene

For professionals in chemical research and drug development, a comprehensive understanding of the physical properties of molecular entities is foundational. It is the bedrock upon which synthesis, purification, formulation, and ultimately, the prediction of physiological behavior are built. This guide provides an in-depth examination of this compound (also known as 4-phenoxytoluene), a diaryl ether of significant interest as a versatile building block in organic synthesis.

Our approach transcends a simple recitation of data. We will delve into the causality behind these properties and the experimental methodologies used to determine them. This ensures not just a repository of information, but a framework for critical evaluation and application in a laboratory setting. The protocols described herein are designed as self-validating systems, where the convergence of data from multiple analytical techniques provides a high degree of confidence in the material's identity and purity.

Core Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. These values represent the cornerstone of its chemical identity and are critical for handling, reaction setup, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O | [1][2] |

| Molecular Weight | 184.24 g/mol | [1][3] |

| CAS Number | 1706-12-3 | [1][4] |

| Appearance | Colorless to Light Yellow Liquid | [5] |

| Melting Point | 104 °C (Note: Some sources list a lower m.p. or describe it as a liquid at room temp. This discrepancy suggests potential polymorphism or impurities in samples.) | [6] |

| Boiling Point | ~268.8 - 278 °C at 760 mmHg | [6][7] |

| Density | ~1.045 - 1.063 g/cm³ (Predicted/Experimental) | [6][7] |

| Flash Point | ~110.6 °C | [7] |

| Water Solubility | 6.232 mg/L at 25 °C (Estimated) | [7] |

| LogP (o/w) | ~4.13 - 4.56 (Estimated) | [7][8] |

| Purity | Typically available from 95% to >98% | [2][5] |

Structural Elucidation and Spectroscopic Signature

The identity of a chemical compound is inextricably linked to its molecular structure. Spectroscopic analysis provides an empirical fingerprint, allowing for unambiguous confirmation. For this compound, a combination of NMR, IR, and Mass Spectrometry creates a self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei, revealing the connectivity and arrangement of atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The protons on the p-substituted tolyl ring will appear as two doublets (an AA'BB' system), while the protons on the unsubstituted phenyl ring will present as a more complex multiplet. The methyl group will be a sharp singlet at approximately 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms, with signals in the aromatic region (typically 115-160 ppm) and a single aliphatic signal for the methyl carbon (around 20-25 ppm). The carbons directly attached to the ether oxygen will be shifted further downfield.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. Key expected peaks include:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2920-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1240 cm⁻¹: Asymmetric C-O-C (ether) stretching, which is a highly characteristic peak for diaryl ethers.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its fragmentation patterns upon ionization.

-

Molecular Ion Peak (M⁺): The primary peak will correspond to the molecular weight of the molecule, which is approximately 184.24 g/mol .[3][11] High-resolution mass spectrometry can confirm the elemental composition (C₁₃H₁₂O) with high precision.

-

Fragmentation: Common fragmentation pathways may involve the cleavage of the ether bond, leading to fragments corresponding to the tolyl and phenoxy radicals or cations.

The logical workflow for this comprehensive characterization is outlined below.

Caption: Diagram 1: A logical workflow for the comprehensive characterization of a chemical substance like this compound.

Thermal and Physical Properties: Experimental Considerations

The thermal behavior and physical state of a compound are critical parameters for purification, handling, and formulation.

Melting and Boiling Point Analysis

The melting point of a crystalline solid is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. Given the conflicting data listing this compound as both a liquid and a solid with a melting point of 104°C, it is crucial for researchers to perform their own characterization.[6] This discrepancy may arise from different polymorphic forms or the presence of isomeric impurities.

The boiling point is a key parameter for purification via distillation. The reported high boiling point of ~270°C suggests that vacuum distillation is the preferred method to prevent thermal decomposition.[6]

Caption: Diagram 2: Correlation between molecular structure and key physicochemical properties of this compound.

Solubility and Lipophilicity (LogP)

The molecule's structure, dominated by two hydrophobic aromatic rings, dictates its solubility. It is practically insoluble in water but should be freely soluble in common organic solvents like alcohol, acetone, and toluene.[7]

The octanol/water partition coefficient (LogP) is a measure of a drug's lipophilicity. The estimated LogP value of ~4.1-4.6 indicates that this compound is highly lipophilic.[7][8] In drug development, this property is critical as it influences absorption, distribution, metabolism, and excretion (ADME). High lipophilicity can lead to good membrane permeability but may also result in poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following are condensed, best-practice methodologies for determining key physical properties.

Protocol 1: Melting Point Determination (Capillary Method)

-

Objective: To determine the melting range of the sample as an indicator of purity.

-

Methodology Rationale: A slow, controlled heating rate ensures thermal equilibrium between the sample and the heating block, allowing for the observation of the precise temperatures at which melting begins and ends. A sharp range (≤ 1°C) is indicative of high purity.

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the sample into a capillary tube to a height of 2-3 mm. Tap gently to pack the sample.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Protocol 2: Spectroscopic Identity Confirmation

-

Objective: To confirm the chemical structure and identity of the sample.

-

Methodology Rationale: This multi-faceted approach provides orthogonal data points. MS confirms the mass, NMR confirms the atomic connectivity, and IR confirms the presence of key functional groups. Agreement across all three techniques provides unequivocal structural proof.

-

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a separate sample for MS (typically dissolved in a volatile solvent like methanol or acetonitrile) and another for IR (as a thin film on a salt plate or as a KBr pellet).

-

Mass Spectrometry: Acquire a mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI). Verify that the molecular ion peak matches the theoretical mass of 184.0888 g/mol .

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Process the data and assign the observed peaks to the protons and carbons in the proposed structure. Confirm that the integration values, chemical shifts, and coupling patterns are consistent.

-

IR Spectroscopy: Acquire an IR spectrum. Identify the characteristic peaks for aromatic C-H, aliphatic C-H, and the prominent C-O-C ether stretch.

-

Data Consolidation: Correlate the data from all three analyses. A positive identification is confirmed when all spectroscopic data are consistent with the structure of this compound.

-

Conclusion

This compound is a diaryl ether with a well-defined set of physical properties that are critical for its application in research and development. Its high boiling point, low water solubility, and high lipophilicity are direct consequences of its molecular structure. For the research scientist, it is imperative to move beyond catalog data and employ the rigorous, multi-technique analytical approach described here. This practice of empirical verification ensures the quality and identity of starting materials, which is the non-negotiable first step toward successful and reproducible scientific outcomes.

References

-

Stenutz, R. 1-methyl-4-(4-methylphenoxy)benzene. [Link]

-

PubChem. 1-Methyl-4-(phenoxymethyl)benzene. [Link]

- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Chemsrc. This compound | CAS#:1706-12-3. [Link]

-

SIELC Technologies. Benzene, 1-methyl-4-phenoxy-. [Link]

-

The Good Scents Company. para-cresyl phenyl ether 4-methyldiphenyl ether. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

PubChemLite. This compound (C13H12O). [Link]

-

SpectraBase. 1-Methyl-4-phenoxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Pharmaffiliates. CAS No : 1706-12-3 | Product Name : this compound. [Link]

-

SpectraBase. 1-Methyl-4-phenoxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Stenutz, R. phenoxybenzene. [Link]

-

SpectraBase. 1-Methyl-4-phenoxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-Methyl-4-phenoxy-benzene 95% | CAS: 1706-12-3 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:1706-12-3 | Chemsrc [chemsrc.com]

- 5. This compound | 1706-12-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 1-METHYL-4-PHENOXY-BENZENE CAS#: 1706-12-3 [m.chemicalbook.com]

- 7. para-cresyl phenyl ether, 1706-12-3 [thegoodscentscompany.com]

- 8. Benzene, 1-methyl-4-phenoxy- | SIELC Technologies [sielc.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Solubility of p-Phenoxytoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenoxytoluene, a diphenyl ether derivative, is a compound of significant interest in various industrial and research applications, including as a high-performance heat transfer fluid and a key intermediate in organic synthesis. A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and the formulation of stable solutions. This guide provides a comprehensive overview of the solubility of p-phenoxytoluene, delving into the theoretical principles that govern its dissolution. It presents available quantitative solubility data and furnishes a detailed, step-by-step experimental protocol for the accurate determination of its solubility, ensuring scientific integrity and reproducibility.

Section 1: Introduction to p-Phenoxytoluene

Chemical and Physical Properties

p-Phenoxytoluene, also known as 1-methyl-4-phenoxybenzene, is an aromatic ether. Its structure, featuring two phenyl rings linked by an oxygen atom with a methyl substituent on one of the rings, dictates its physical and chemical properties.

-

Molecular Formula: C₁₃H₁₂O[1]

-

Molecular Weight: 184.23 g/mol [1]

-

Appearance: Can exist as a solid or liquid at room temperature, depending on the specific isomer and purity.

-

Boiling Point: The related compound, 3-phenoxytoluene, has a boiling point of 271-273 °C.[2]

-

Melting Point: The related compound, 3-phenoxytoluene, has a melting point of 21-22 °C.[3]

Industrial and Research Significance

The high thermal stability and chemical inertness of diphenyl ethers make them suitable for use as high-boiling heat transfer media.[4] In the realm of organic synthesis, p-phenoxytoluene can serve as a starting material or an intermediate for the production of more complex molecules, including pharmaceuticals and agrochemicals. Its solubility characteristics are crucial for designing reaction conditions, particularly in terms of solvent selection to ensure homogeneity and optimal reaction rates.

The Importance of Solubility

For researchers and drug development professionals, understanding the solubility of p-phenoxytoluene is critical for several reasons:

-

Reaction Kinetics: The rate of a chemical reaction is often dependent on the concentration of the reactants in solution.

-

Purification: Crystallization, a common purification technique, relies on the differential solubility of a compound in a given solvent at different temperatures.

-

Formulation: In drug development, active pharmaceutical ingredients (APIs) and intermediates must be dissolved to be incorporated into various dosage forms.

-

Analytical Chemistry: The choice of solvent is crucial for developing analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of p-phenoxytoluene.[5][6]

Section 2: Theoretical Principles of Solubility

"Like Dissolves Like": A Molecular Perspective

The adage "like dissolves like" is a fundamental principle in predicting solubility.[7] It implies that substances with similar intermolecular forces are more likely to be soluble in one another.[7] For p-phenoxytoluene, the primary intermolecular forces at play are:

-

London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons in all molecules. The large, polarizable aromatic rings in p-phenoxytoluene contribute significantly to these forces.[8][9]

-

Dipole-Dipole Interactions: The ether linkage (C-O-C) introduces a slight polarity to the molecule, resulting in weak dipole-dipole interactions.[10][11]

Interaction with Different Solvent Classes

-

Non-polar Solvents (e.g., Toluene, Benzene, Hexane): p-Phenoxytoluene is expected to exhibit high solubility in these solvents. The dominant intermolecular forces in both the solute and the solvent are London dispersion forces, leading to favorable interactions. The parent compound, diphenyl ether, is highly soluble in benzene and toluene.[12]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents have dipole moments and can engage in dipole-dipole interactions with p-phenoxytoluene. Good solubility is generally expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by their ability to form strong hydrogen bonds. Since p-phenoxytoluene cannot act as a hydrogen bond donor and is only a weak acceptor, its ability to disrupt the strong solvent-solvent interactions is limited. Consequently, lower solubility is anticipated in these solvents. Diphenyl ether, for instance, has poor solubility in water.[12]

Thermodynamic Considerations of Dissolution

The spontaneity of the dissolution process is governed by the change in Gibbs free energy (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol[13]

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[14] For p-phenoxytoluene in non-polar solvents, the energy required to break the existing interactions is comparable to the energy released when new interactions are formed, resulting in a small ΔH_sol.

-

Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system. The dissolution of a solid in a liquid generally leads to an increase in entropy as the molecules become more dispersed.[13]

A negative ΔG_sol, favoring dissolution, is more likely when ΔH_sol is small (or negative) and ΔS_sol is positive.[13]

Section 3: Quantitative Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 g) | Reference |

| Acetic Acid | Polar Protic | Not Specified | Very Soluble | [15] |

| Benzene | Non-polar Aromatic | Not Specified | Very Soluble | [15] |

| Diethyl Ether | Polar Aprotic | Not Specified | Soluble | [15] |

| Ethanol | Polar Protic | 10 | 4.97 | [15] |

| Ethylene Glycol | Polar Protic | 25 | 1.7 | [15] |

| Water | Polar Protic | 25 | 0.0021 | [15] |

Section 4: Experimental Determination of Solubility

The following protocol details the isothermal equilibrium solubility method, a reliable technique for determining the solubility of a compound in a specific solvent at a constant temperature.

Materials and Reagents

-

p-Phenoxytoluene (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature water bath or incubator

-

Scintillation vials or sealed flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector

Experimental Workflow Diagram

Caption: Solvation of p-Phenoxytoluene in Toluene.

Section 6: Conclusion

The solubility of p-phenoxytoluene in organic solvents is governed by the principle of "like dissolves like," with high solubility observed in non-polar and polar aprotic solvents, and lower solubility in polar protic solvents. This behavior is dictated by the interplay of intermolecular forces and the thermodynamics of the dissolution process. For precise and reproducible research and development, the experimental determination of solubility using a robust method like the isothermal equilibrium technique is essential. This guide provides the theoretical foundation and practical framework for scientists and researchers to effectively work with p-phenoxytoluene in solution.

References

- Solubility of Things. (n.d.). Diphenyl ether.

- PubChem. (n.d.). Diphenyl Ether.

- ChemicalBook. (n.d.). Diphenyl ether CAS#: 101-84-8.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Kiper, R. A. (n.d.). diphenyl ether.

- PubChem. (n.d.). p-Phenoxytoluene.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Sigma-Aldrich. (n.d.). Diphenyl ether.

- PubChem. (n.d.). p-Phenoxytoluene toluene.

- Sigma-Aldrich. (n.d.). 3-Phenoxytoluene.

- PubChem. (n.d.). 3-Phenoxytoluene.

- CAS Common Chemistry. (n.d.). 3-Phenoxytoluene.

- Mianowski, A., & Łabojko, G. (2022).

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 3-Phenoxytoluene.

- Unknown. (n.d.). 3-Phenoxytoluene - SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Mianowski, A., & Łabojko, G. (2022).

- Semantic Scholar. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices.

- OpenStax Chemistry 2e. (2021, August 29). 11.1: Thermodynamics of the Dissolution Process [Video]. YouTube.

- Reddit. (2021, June 9). How can I explain any differences by discussing the intermolecular forces present for both molecules?. r/chemhelp.

- Wikipedia. (n.d.). Intermolecular force.

- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Toluene.

- Chemistry LibreTexts. (2023, July 7). 11.2: Intermolecular Forces.

- The Organic Chemistry Tutor. (2016, June 17). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions [Video]. YouTube.

- MSU chemistry. (n.d.). Chapter 11 Intermolecular Forces.

- EPA. (1998, July 3). Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater.

- Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.

- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls.

- ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Request PDF.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- OPUS. (2025, August 28). Analytical Methods.

- Unknown. (2022, September 8). Properties of Common Organic Solvents.

- Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev.

Sources

- 1. p-Phenoxytoluene | C13H12O | CID 74351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. diphenyl ether [chemister.ru]

Spectroscopic data of 1-Methyl-4-phenoxybenzene

An In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-4-phenoxybenzene

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 4-methyldiphenyl ether), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to provide a holistic and validated structural characterization.

Introduction and Compound Overview

This compound (CAS No: 1706-12-3) is an aromatic ether with the molecular formula C₁₃H₁₂O and a molecular weight of 184.24 g/mol .[1] Its structure, comprising a p-tolyl group linked to a phenyl group via an ether oxygen, makes it a valuable building block in organic synthesis. Accurate structural elucidation is paramount for its application in research and development. This guide details the principles and experimental data from core spectroscopic techniques that, in concert, provide an unambiguous confirmation of its chemical identity.

Molecular Structure

The structural integrity of a compound is the foundation of its chemical behavior. The arrangement of atoms and functional groups in this compound dictates its unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural features. For this compound, electron ionization (EI) is a standard technique that generates a characteristic fragmentation pattern.

Data Summary: Mass Spectrometry

| Feature | m/z (Mass-to-Charge Ratio) | Interpretation |

| Molecular Ion (M⁺) | 184 | Corresponds to the molecular weight of C₁₃H₁₂O.[1] |

| Base Peak | 184 | The molecular ion is the most abundant, indicating stability. |

| Key Fragment | 91 | Tentatively assigned to the tropylium ion [C₇H₇]⁺. |

| Key Fragment | 77 | Tentatively assigned to the phenyl cation [C₆H₅]⁺. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is predicated on the compound's volatility and thermal stability, allowing for separation from impurities before mass analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample solution into a GC system equipped with a nonpolar capillary column (e.g., HP-5).[1]

-

Temperature Program: Utilize a temperature gradient to ensure optimal separation. A typical program starts at 50°C, holds for 2 minutes, and ramps to 250°C at 10°C/min.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is subjected to electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Interpretation and Fragmentation

The mass spectrum is dominated by the molecular ion peak at m/z 184, confirming the molecular formula C₁₃H₁₂O.[1] The high relative abundance of the molecular ion suggests a stable structure, characteristic of aromatic compounds. Key fragmentation pathways involve cleavage of the ether bond.

Caption: Proposed EI fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3030 | C-H Stretch | Aromatic C-H |

| ~2920 | C-H Stretch | Methyl (CH₃) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

Note: These are expected values based on characteristic group frequencies. Actual peak positions can vary slightly.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for liquid or solid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and performing a background scan.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Spectral Interpretation

The IR spectrum provides a clear fingerprint of the molecule's key functional groups. The presence of sharp peaks around 1600 and 1500 cm⁻¹ confirms the aromatic rings. The most diagnostic peak is the strong, asymmetric C-O-C stretch for the aryl ether linkage, expected around 1240 cm⁻¹. This, combined with aromatic and aliphatic C-H stretching vibrations, provides a self-validating dataset for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and neighboring relationships of hydrogen atoms in the molecule.

Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | t | 2H | H-3', H-5' |

| ~7.15 | d | 2H | H-3, H-5 |

| ~7.05 | t | 1H | H-4' |

| ~6.95 | d | 2H | H-2', H-6' |

| ~6.90 | d | 2H | H-2, H-6 |

| ~2.35 | s | 3H | -CH₃ |

Interpretation: The ¹H NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The methyl group (-CH₃) protons appear as a singlet around 2.35 ppm due to the absence of adjacent protons. The aromatic region (6.90-7.35 ppm) is more complex. The two aromatic rings are chemically distinct. The protons on the p-tolyl ring (H-2, H-6 and H-3, H-5) appear as two doublets due to symmetry. The protons on the phenoxy ring are split into three signals: a triplet for the para proton (H-4') and two signals for the ortho (H-2', H-6') and meta (H-3', H-5') protons.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule.

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.3 | C-1' |

| 154.9 | C-4 |

| 133.5 | C-1 |

| 130.2 | C-3, C-5 |

| 129.8 | C-3', C-5' |

| 123.0 | C-4' |

| 119.5 | C-2, C-6 |

| 118.9 | C-2', C-6' |

| 20.8 | -CH₃ |

| Data sourced from similar compounds and spectral databases.[2] |

Interpretation: The spectrum shows nine distinct carbon signals. The carbons directly attached to the electron-withdrawing oxygen atom (C-4 and C-1') are the most deshielded, appearing furthest downfield. The methyl carbon is highly shielded, appearing upfield around 20.8 ppm. The remaining aromatic carbons appear in the typical range of 118-134 ppm, with their precise shifts determined by their position relative to the ether and methyl substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei. Shimming is performed to optimize the magnetic field homogeneity.

-

Acquisition of ¹H Spectrum: A standard pulse sequence is used. Key parameters include the acquisition time (~2-3 s) and relaxation delay (~1-2 s).

-

Acquisition of ¹³C Spectrum: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating data from multiple methods. Each technique validates the others, creating a robust and trustworthy structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Precautions: Avoid inhalation and contact with skin and eyes. Use only in a well-ventilated area, preferably a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.

This guide demonstrates that through the systematic application and logical interpretation of mass spectrometry, IR spectroscopy, and NMR spectroscopy, the structure of this compound can be confirmed with a high degree of confidence. This multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

References

-

SpectraBase. 1-METHYL-4-PHENOXY-BENZENE - Optional[MS] - Spectrum. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

Chemsrc. This compound | CAS#:1706-12-3. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]

-

NJ.gov. HAZARD SUMMARY - 1,2-METHYLENEDIOXY-4- PROPENYL-BENZENE. [Link]

-

SpectraBase. 1-Methyl-4-phenoxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. Benzene, 1-methoxy-4-methyl-. [Link]

Sources

Introduction: The Structural and Synthetic Significance of Phenyl p-Tolyl Ether

An In-Depth Technical Guide to the Synthesis and Reactivity of Phenyl p-Tolyl Ether

Phenyl p-tolyl ether, a diaryl ether characterized by a phenyl group and a p-tolyl group linked by an oxygen atom, serves as a pivotal molecular scaffold in organic synthesis and materials science. Its structural rigidity, thermal stability, and specific electronic properties, derived from its two distinct aromatic systems, make it a valuable precursor and building block. The reactivity of this molecule is dictated by three primary features: the central ether linkage and the two aromatic rings, each with its own substitution pattern influencing its susceptibility to chemical transformation.

This guide, intended for researchers and professionals in chemical and pharmaceutical development, provides a comprehensive overview of the principal reactions involving Phenyl p-tolyl ether. We will delve into the mechanistic underpinnings of its synthesis, the conditions required for the cleavage of its robust ether bond, and the regiochemical outcomes of electrophilic substitution on its aromatic rings. The protocols and data presented herein are synthesized from established chemical literature, offering field-proven insights into the practical manipulation of this versatile compound.

Synthesis of Phenyl p-Tolyl Ether: The Ullmann Condensation

The formation of the C-O-C diaryl ether linkage is most reliably achieved through transition metal-catalyzed cross-coupling reactions, with the Ullmann condensation being a classic and effective method. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Causality in Experimental Design

The choice of the Ullmann condensation is predicated on its reliability for constructing diaryl ethers, particularly when nucleophilic aromatic substitution (SNAr) is not feasible due to the absence of strong electron-withdrawing groups on the aryl halide.

-

Catalyst: Copper(I) salts, such as CuI, are typically employed. The Cu(I) species is believed to be the active catalyst, coordinating to both the phenoxide and the aryl halide to facilitate the C-O bond formation.

-

Base: An inexpensive inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol (p-cresol in this case), generating the nucleophilic phenoxide in situ.[1] The choice of a non-nucleophilic base is critical to avoid competing side reactions.

-

Solvent: High-boiling, non-polar solvents like toluene or xylene are often preferred as they allow the reaction to be conducted at the high temperatures (140°C or higher) required to overcome the activation energy of the C-O coupling.[1]

-

Ligand: While traditional Ullmann reactions can be ligand-free, the addition of a ligand such as 1,10-phenanthroline or PPh₃ can significantly improve yields and reaction rates by stabilizing the copper catalyst and enhancing its solubility.[1]

Reaction Mechanism: Ullmann Condensation

The reaction proceeds through a proposed catalytic cycle involving oxidative addition of the aryl halide to the Cu(I) center, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Caption: Catalytic cycle for the Ullmann condensation synthesis of Phenyl p-tolyl ether.

Experimental Protocol: Ullmann Synthesis of Phenyl p-Tolyl Ether

This protocol is adapted from established procedures for diaryl ether synthesis via Ullmann coupling.[1]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.05 eq.), and triphenylphosphine (0.1 eq.).

-

Solvent and Reagent Addition: Add anhydrous toluene as the solvent. Then, add bromobenzene (1.1 eq.) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110-120°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically requires 12-24 hours for completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash with toluene. Combine the organic filtrates.

-

Purification: Wash the organic phase sequentially with 1M NaOH solution to remove any unreacted p-cresol, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Phenyl p-tolyl ether.

| Parameter | Condition | Rationale |

| Reactants | p-Cresol, Bromobenzene | Readily available starting materials. |

| Catalyst | CuI / PPh₃ (5 mol%) | Efficient and air-stable catalyst system.[1] |

| Base | K₂CO₃ (2 eq.) | Inexpensive, effective base for phenoxide formation. |

| Solvent | Toluene | Non-polar, high-boiling solvent suitable for high temperatures.[1] |

| Temperature | 110-120 °C (Reflux) | Provides sufficient energy to drive the coupling reaction. |

| Yield | Moderate to Good | Typically 60-80% depending on purity of reagents. |

Cleavage of the Ether Linkage: Hydrogenolysis

The C(aryl)-O bond in diaryl ethers is notoriously strong and resistant to cleavage. While harsh acidic conditions (e.g., HBr) can be used, they often lack selectivity. A more controlled and widely applicable method is catalytic hydrogenolysis, which utilizes a transition metal catalyst and a hydrogen source to reductively cleave the ether bond.

Causality in Experimental Design

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly effective catalyst for C-O bond hydrogenolysis.[2] Nickel-based catalysts, such as Ni/SiO₂, are also used, particularly in industrial applications, and can facilitate cleavage under milder conditions.[3] The metal surface provides sites for the dissociative adsorption of H₂ and the coordination of the ether.

-

Hydrogen Source: Molecular hydrogen (H₂) at moderate to high pressure is the most common hydrogen source.[2] Alternatively, hydrogen-donor solvents like isopropanol can be used in a process known as transfer hydrogenolysis.[2]

-

Solvent: A non-reactive solvent such as methanol or isopropanol is typically used to dissolve the substrate.

-

Temperature: Mild temperatures (e.g., 25-120°C) are often sufficient, which helps to prevent over-reduction of the aromatic rings.[2] This contrasts with acid-catalyzed cleavage, which requires much higher temperatures.

Reaction Mechanism: Catalytic Hydrogenolysis

The reaction is believed to occur on the surface of the metal catalyst. The ether coordinates to the metal surface, weakening the C-O bond. Simultaneously, H₂ is dissociatively adsorbed onto the surface as reactive hydrogen atoms (H•). These hydrogen atoms then attack the weakened C-O bond, leading to its cleavage and the formation of phenol and toluene.[2]

Caption: Schematic workflow for the catalytic hydrogenolysis of Phenyl p-tolyl ether on a Pd/C surface.

Experimental Protocol: Hydrogenolysis of Phenyl p-Tolyl Ether

This protocol is based on a highly efficient procedure for the cleavage of benzyl phenyl ether under mild conditions.[2]

-

Reactor Setup: In a high-pressure autoclave reactor, place Phenyl p-tolyl ether (1.0 eq.) and 10% Palladium on activated carbon (Pd/C) catalyst (5-10 wt% of the substrate).

-

Solvent Addition: Add a suitable solvent, such as methanol or isopropanol.

-

Reaction Execution: Seal the autoclave. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 0.1-1 MPa).

-

Heating and Stirring: Heat the mixture to the target temperature (e.g., 120°C) with vigorous stirring.

-

Monitoring and Completion: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is typically complete (usually within 2-4 hours).

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent. The filtrate contains the products, phenol and toluene, which can be quantified by GC-MS and separated by distillation.

| Method | Catalyst/Reagent | Temperature | Products | Key Features |

| Catalytic Hydrogenolysis | Pd/C, Ru/C, or Ni/AC with H₂[2] | 25 - 120 °C | Phenol + Toluene | High selectivity, mild conditions, avoids ring hydrogenation.[2] |

| Acid-Catalyzed Cleavage | HBr or HI | >100 °C | Phenol + p-Bromotoluene | Harsh conditions, potential for side reactions.[4] |

| Lewis Acid Cleavage | BBr₃ | Low Temperature | Phenol + p-Bromotoluene | Effective for cleaving aryl methyl ethers, can be adapted.[5] |

Electrophilic Aromatic Substitution (EAS)

The two aromatic rings in Phenyl p-tolyl ether are activated towards electrophilic attack. The directing effects of the substituents on each ring determine the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation.[6]

-

On the Phenyl Ring: The p-tolyloxy group (-O-Tol) is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density into the ring via resonance.

-

On the Tolyl Ring: The phenoxy group (-O-Ph) is also an ortho, para-director. The methyl group (-CH₃) is a weakly activating, ortho, para-director. Since the phenoxy group is ortho to the methyl group's para position, their directing effects are cooperative, strongly favoring substitution at the positions ortho to the phenoxy group.

The overall outcome is that substitution will occur preferentially on the more activated ring, which is typically the tolyl ring, at the positions ortho to the powerful activating phenoxy group.

Reaction Mechanism: Nitration

Nitration occurs via the standard EAS mechanism. A strong acid catalyst (H₂SO₄) is used to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid (HNO₃). The π-system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8] A base (HSO₄⁻) then removes a proton to restore aromaticity and yield the nitro-substituted product.

Caption: General mechanism for the electrophilic aromatic substitution (nitration) of Phenyl p-tolyl ether.

Experimental Protocol: Nitration of Phenyl p-Tolyl Ether

This protocol is a standard laboratory procedure for the nitration of activated aromatic compounds.[7]

-

Acid Mixture Preparation: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

-

Substrate Addition: In a separate flask, dissolve Phenyl p-tolyl ether in a suitable solvent like glacial acetic acid or dichloromethane. Cool this solution in an ice bath.

-

Reaction Execution: Slowly add the cold nitrating mixture dropwise to the solution of the ether with constant stirring, ensuring the temperature remains below 10°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the purified nitro-phenyl p-tolyl ether isomers. The major product is expected to be 2-nitro-4-methyl-1-phenoxybenzene.

Conclusion

Phenyl p-tolyl ether exhibits a rich and predictable reactivity profile governed by its core structural elements. Its synthesis is readily achieved through established methods like the Ullmann condensation. The molecule's robust ether linkage can be selectively cleaved under catalytic hydrogenolysis conditions, providing access to its constituent phenol and toluene fragments. Furthermore, the distinct electronic environments of its two aromatic rings allow for controlled electrophilic substitution, with the phenoxy and methyl groups cooperatively directing incoming electrophiles. A thorough understanding of these reaction pathways, mechanisms, and experimental parameters is essential for leveraging Phenyl p-tolyl ether as a versatile intermediate in advanced chemical synthesis.

References

- Hashimoto, T., Funatsu, K., Ohtani, A., & Yamaguchi, Y. (n.d.). The cross-coupling reaction of cinnamyl phenyl ether 2a with p-tolylmagnesium bromide 3a. ResearchGate.

- Abu-Omar, M. M., et al. (2025). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. ScienceDirect.

- Kishida, H., & Ohta, H. (1991). Method of producing 4-biphenyl p-tolyl ether. U.S. Patent No. 4,982,010.

- Wang, X., et al. (n.d.). Selective cleavage of C–O bond in benzyl phenyl ether over Pd/AC at room temperature. ResearchGate.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Electrophilic Aromatic Substitution on the p-Tolyl Group. BenchChem.

- Evans, D. A., & Fandrick, D. R. (n.d.). Phenyl t-butyl ether. Organic Syntheses.

- Smolecule. (n.d.). Phenyl o-tolyl ether.

- Pearson. (2024). Cleavage of Phenyl Ethers.

- Chemistry Stack Exchange. (2016). Electrophilic substitution in phenyl alkyl ether.

- Doubtnut. (2020). Choose the best synthesis of phenyl n- propyl ether. YouTube.

- Ranu, B. C., & Jana, R. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences.

- Arkat USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.

- Kaiser, R. I., et al. (2014). Reaction Dynamics of the 4‑Methylphenyl Radical (p‑Tolyl) with 1,2- Butadiene (1-Methylallene). The Journal of Physical Chemistry A, 118(30), 5671–5680.

- UBC Library Open Collections. (n.d.). THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE.

- Wikipedia. (n.d.). Polyphenyl ether.

- Wikipedia. (n.d.). Allyl phenyl ether.

- Haihang Industry. (n.d.). Phenyl(p-tolyl)methanone CAS 134-84-9 Product Specification.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.

- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).

- LibreTexts. (2022). 1.31: Electrophilic Substitution. Chemistry LibreTexts.

- Organic Chemistry Tutor. (2018). Other Ether Cleavage Reactions. YouTube.

- National Center for Biotechnology Information. (n.d.). Benzyl p-tolyl ether. PubChem.

- Organic Chemistry with Victor. (2023). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. YouTube.

- National Center for Biotechnology Information. (n.d.). p-Nitrophenyl o-tolyl ether. PubChem.

- Gholami, M. R., et al. (2008). A joint experimental and theoretical study of kinetic and mechanism of rearrangement of allyl p-tolyl ether.

- ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. Chemical Reviews.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Versatile Cornerstone: A Technical Guide to the Applications of 4-Methyldiphenyl Ether in Organic Synthesis

For Immediate Release

[City, State] – [Date] – 4-Methyldiphenyl ether, a readily accessible aromatic ether, is emerging as a versatile and strategic building block in modern organic synthesis. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the core applications of this compound, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on its synthetic potential.

Introduction: Unveiling the Potential of a Key Intermediate

4-Methyldiphenyl ether, characterized by its robust diaryl ether linkage and the presence of a tolyl group, offers a unique combination of chemical stability and reactivity. Its structure allows for selective functionalization at multiple positions, making it an ideal scaffold for the construction of complex molecular architectures. This guide will delve into its pivotal role in the synthesis of high-performance polymers, bioactive molecules, and other valuable organic compounds.

Core Synthetic Applications: A Multi-faceted Reagent

The utility of 4-methyldiphenyl ether in organic synthesis is multifaceted, primarily revolving around its use as a foundational scaffold for further elaboration. Key transformations include electrophilic aromatic substitution, ortho-metalation, and its role as a precursor to more complex functionalized diaryl ethers.

Synthesis of 4-Methyldiphenyl Ether: The Ullmann Condensation

The classical and most reliable method for the preparation of 4-methyldiphenyl ether is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an alkali metal phenoxide with an aryl halide.

Reaction Scheme:

Causality Behind Experimental Choices: The choice of a copper catalyst is crucial for facilitating the carbon-oxygen bond formation. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the C-O coupling. The use of a base, such as potassium carbonate, is essential for the in-situ generation of the phenoxide nucleophile.

Experimental Protocol: Ullmann Synthesis of 4-Methyldiphenyl Ether

Materials:

-

p-Cresol

-

4-Chlorotoluene

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq.), 4-chlorotoluene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous DMF as the solvent.

-

Purge the flask with nitrogen for 15 minutes.

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 1M HCl.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-methyldiphenyl ether.

Electrophilic Aromatic Substitution: Functionalizing the Core

The electron-rich nature of the two aromatic rings in 4-methyldiphenyl ether makes it susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and bromination. The directing effects of the ether oxygen and the methyl group play a critical role in determining the regioselectivity of these transformations.

2.2.1. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of various ketones which are valuable intermediates. The ether oxygen is a strong activating group and directs substitution to the ortho and para positions of its own ring. The methyl group is also an activating, ortho-, para-director.

Reaction Scheme:

Causality Behind Experimental Choices: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the highly reactive acylium ion from the acyl chloride or anhydride. The reaction is conducted at low temperatures to control the reactivity and minimize side reactions.

Experimental Protocol: Friedel-Crafts Acylation of 4-Methyldiphenyl Ether with Acetyl Chloride [1][2][3][4]

Materials:

-

4-Methyldiphenyl ether

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-